3-Ethoxy-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine
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Overview
Description
3-Ethoxy-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is a heterocyclic compound that features a fused isoxazole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the preparation of an ethoxy-substituted precursor, followed by cyclization to form the fused ring system. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be employed for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.
Scientific Research Applications
3-Ethoxy-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as acting as a ligand for specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, potentially modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine: Lacks the ethoxy group, which can significantly alter its chemical properties and biological activity.
3-Hydroxy-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine: The presence of a hydroxyl group instead of an ethoxy group can lead to different reactivity and interactions.
3-Methoxy-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine: Similar to the ethoxy derivative but with a methoxy group, which can affect its solubility and reactivity.
Uniqueness
The ethoxy group in 3-Ethoxy-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine provides unique steric and electronic properties, making it distinct from its analogs. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Biological Activity
3-Ethoxy-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is a compound of significant interest in pharmacological research due to its potential biological activities, particularly as a modulator of GABAergic neurotransmission. This article explores its biological activity, focusing on its mechanisms of action, effects on neurotransmitter systems, and implications for therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound is a derivative of tetrahydroisoxazole and shares structural similarities with other known GABA receptor modulators. Its ethoxy group enhances lipophilicity, potentially affecting its bioavailability and interaction with biological membranes.
This compound functions primarily as a GABA_A receptor agonist . It exhibits selectivity for certain subtypes of GABA_A receptors, notably those containing the delta subunit. This selectivity is crucial as it influences the compound's pharmacodynamic profile.
GABAergic Modulation
Research indicates that compounds like this compound can enhance GABAergic transmission by:
- Increasing the frequency and duration of channel opening at GABA_A receptors.
- Enhancing inhibitory neurotransmission in the central nervous system (CNS), which may contribute to sedative and anxiolytic effects.
Sleep Modulation
One of the notable effects of this compound is its impact on sleep architecture. Studies have shown that it promotes non-REM sleep and increases delta wave activity in EEG recordings. This effect suggests its potential utility in treating sleep disorders or conditions characterized by disrupted sleep patterns .
Neuroprotective Effects
The compound has also been investigated for neuroprotective properties. In vitro studies demonstrated that it can inhibit excitotoxicity—a mechanism implicated in neurodegenerative diseases—by modulating glutamate release and enhancing GABA uptake. These findings position it as a candidate for further exploration in the context of neurodegenerative conditions such as Alzheimer's disease .
In Vivo Studies
In animal models, this compound has been shown to:
- Reduce anxiety-like behaviors : Behavioral assays indicate decreased anxiety levels in rodents treated with the compound compared to controls.
- Enhance cognitive function : Improvements in memory tasks suggest potential benefits for cognitive enhancement.
Comparative Analysis with Other Compounds
A comparative study involving other GABA_A receptor modulators revealed that this compound exhibits a unique profile distinct from traditional benzodiazepines. It provides significant anxiolytic effects without the typical side effects associated with benzodiazepine use .
Summary Table of Biological Activities
Properties
CAS No. |
95579-18-3 |
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Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
3-ethoxy-4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine |
InChI |
InChI=1S/C8H12N2O2/c1-2-11-8-6-5-9-4-3-7(6)12-10-8/h9H,2-5H2,1H3 |
InChI Key |
HPRJHJVBYHESAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NOC2=C1CNCC2 |
Origin of Product |
United States |
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